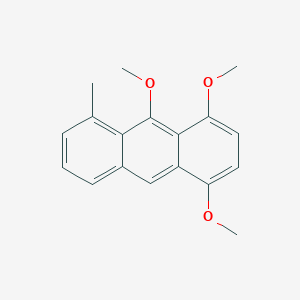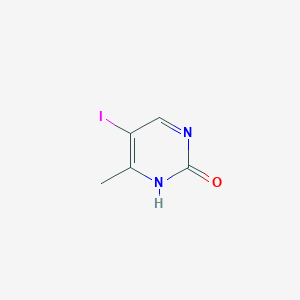
Cinnoline 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinnoline 2-oxide is an aromatic heterocyclic compound with the molecular formula C₈H₆N₂O. It is a derivative of cinnoline, which is a fused N-heterocyclic compound containing two nitrogen atoms at the 1,2 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cinnoline 2-oxide typically involves the oxidation of cinnoline. One common method is the oxidation of cinnoline using oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually carried out under controlled conditions to ensure the selective formation of the 2-oxide derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Cinnoline 2-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of cinnoline 1,2-dioxide.
Reduction: Reduction of this compound can yield cinnoline or other reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Primary and secondary amines.
Major Products Formed
Oxidation: Cinnoline 1,2-dioxide.
Reduction: Cinnoline.
Substitution: 3-alkylaminocinnolines.
Scientific Research Applications
Cinnoline 2-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of cinnoline 2-oxide involves its interaction with specific molecular targets and pathways. For example, in nitration reactions, this compound can undergo nitration to form nitro derivatives. The nitration process involves the formation of electrophilic nitronium ions, which react with the aromatic ring of this compound . The specific molecular targets and pathways may vary depending on the type of reaction and the conditions employed.
Comparison with Similar Compounds
Cinnoline 2-oxide is similar to other N-heterocyclic compounds such as quinoxalines and quinazolines. it is unique due to its specific nitrogen positions and the presence of the oxide group at the 2-position. This unique structure imparts distinct chemical and biological properties to this compound, making it a valuable compound for various applications .
List of Similar Compounds
- Quinoxaline
- Quinazoline
- Phthalazine
- Pyridazine
This compound stands out among these compounds due to its specific structural features and the resulting chemical reactivity and biological activities.
Properties
Molecular Formula |
C8H6N2O |
|---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
2-oxidocinnolin-2-ium |
InChI |
InChI=1S/C8H6N2O/c11-10-6-5-7-3-1-2-4-8(7)9-10/h1-6H |
InChI Key |
AJWWAZZHNBBRPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C[N+](=N2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(E)-2,2'-dibromo-4,4'-bis(2-hexyldecyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B13132029.png)









